molecular formula C17H19NO B1265815 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 21970-65-0

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Cat. No.: B1265815
CAS No.: 21970-65-0
M. Wt: 253.34 g/mol
InChI Key: LNCWFHRJTAQGBG-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a benzyl group, a methylamino group, and a phenyl group attached to a propanone backbone

Biochemical Analysis

Biochemical Properties

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation and reduction reactions, such as those at the benzylic position . These interactions often involve the formation of resonance-stabilized intermediates, which can influence the overall reaction pathway. Additionally, the compound’s structure allows it to participate in nucleophilic substitution reactions, further highlighting its versatility in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling proteins, leading to changes in downstream cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity. Alternatively, it may stabilize the active conformation of an enzyme, enhancing its activity. These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Studies have shown that high doses of this compound can cause toxic or adverse effects, such as reduced motor activity and hypotension in certain animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidation and reduction reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. For example, it can undergo benzylic oxidation, resulting in the formation of specific metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylpropan-1-one.

    Reductive Amination: The 1-phenylpropan-1-one is then subjected to reductive amination with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, cyanides, and amines.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: Similar in structure but lacks the benzyl and methylamino groups.

    3-[Benzyl(methyl)amino]-2-phenylpropan-1-one: Similar but with a different substitution pattern on the propanone backbone.

    N-Benzyl-N-methylamphetamine: Similar in having benzyl and methylamino groups but differs in the overall structure.

Uniqueness

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCWFHRJTAQGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275775
Record name 3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21970-65-0
Record name 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21970-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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